![molecular formula C22H21NO4 B12442748 Amino[3,4-bis(benzyloxy)phenyl]acetic acid CAS No. 64835-33-2](/img/structure/B12442748.png)
Amino[3,4-bis(benzyloxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino[3,4-bis(benzyloxy)phenyl]acetic acid is an organic compound with the molecular formula C22H21NO4 This compound features a phenylacetic acid backbone substituted with two benzyloxy groups at the 3 and 4 positions and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino[3,4-bis(benzyloxy)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Benzylation: The starting material, 3,4-dihydroxyphenylacetic acid, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate to form 3,4-bis(benzyloxy)phenylacetic acid.
Amination: The benzyloxy derivative is then subjected to amination using reagents like ammonium acetate or a suitable amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Amino[3,4-bis(benzyloxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Amino[3,4-bis(benzyloxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Amino[3,4-bis(benzyloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, while the benzyloxy groups may enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxyphenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
3,4-Dihydroxyphenylacetic acid: Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
Uniqueness
Amino[3,4-bis(benzyloxy)phenyl]acetic acid is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
64835-33-2 |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-amino-2-[3,4-bis(phenylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C22H21NO4/c23-21(22(24)25)18-11-12-19(26-14-16-7-3-1-4-8-16)20(13-18)27-15-17-9-5-2-6-10-17/h1-13,21H,14-15,23H2,(H,24,25) |
Clave InChI |
IDRUGDMUZDSGDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)O)N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


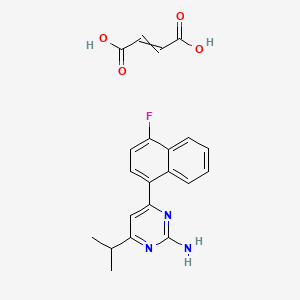
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)


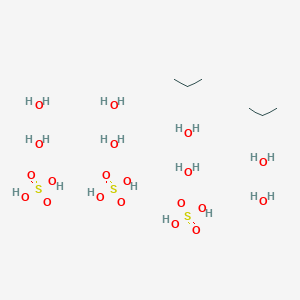

![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
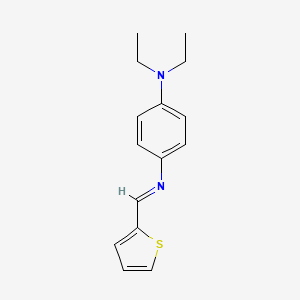
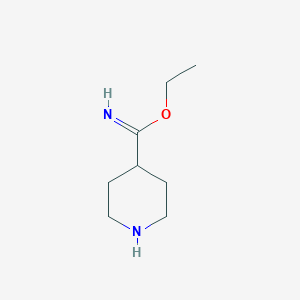
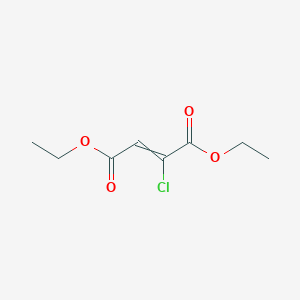
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
